Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate belongs to a class of spirocyclic compounds featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core. The molecule includes a tert-butyl carboxylate group at position 8 and a thiophen-2-yl substituent at position 2, with a thioxo (C=S) moiety at position 2. Spirocyclic systems like this are valued for their conformational rigidity, which can enhance binding specificity in drug discovery .
Properties
IUPAC Name |
tert-butyl 2-sulfanylidene-3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-15(2,3)21-14(20)19-8-6-16(7-9-19)17-12(13(22)18-16)11-5-4-10-23-11/h4-5,10H,6-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQGYHJLZEJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes the formation of the spirocyclic structure followed by the introduction of the thiophene moiety and subsequent functionalization to yield the final product.
Biological Activity
Antimicrobial Properties
Research indicates that compounds containing the triazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to tert-butyl 2-(thiophen-2-yl)-3-thioxo have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest in specific cancer cell lines, suggesting potential as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of glycogen synthase kinase (GSK), which is implicated in diabetes and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds, including those with thiophene substitutions. The results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of similar spirocyclic compounds, revealing that they could induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways . The study highlighted the potential for further development into therapeutic agents for breast cancer treatment.
Research Findings
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies have shown that related spiro compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that compounds with similar scaffolds may possess neuroprotective properties. Investigations into their effects on neurodegenerative diseases have indicated potential benefits in reducing oxidative stress and inflammation in neuronal cells .
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique thiophene and spiro structures can enhance the electrical conductivity and thermal stability of polymers, making them suitable for applications in electronic devices and sensors .
Nanomaterials
Research has also explored the incorporation of this compound into nanomaterials for enhanced performance in various applications. For instance, its use in the fabrication of nanocomposites has been shown to improve mechanical properties and thermal resistance, which are critical for high-performance materials .
Agricultural Chemistry
Pesticidal Activity
The compound exhibits potential as a pesticide due to its ability to disrupt biological processes in pests. Studies have demonstrated that derivatives can effectively inhibit the growth of harmful insects and fungi, presenting an environmentally friendly alternative to conventional pesticides .
Herbicidal Properties
Additionally, there is ongoing research into the herbicidal applications of similar compounds. Their ability to selectively inhibit weed growth without adversely affecting crops could revolutionize weed management strategies in agriculture .
Case Study 1: Antimicrobial Screening
A study conducted on a series of spiro compounds including this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| Tert-butyl 2-(thiophen-2-yl)-3-thioxo... | 16 | S. aureus |
Case Study 2: Polymer Enhancement
In a recent publication, researchers incorporated this compound into polyvinyl chloride (PVC) matrices. The resulting composites exhibited improved tensile strength and thermal stability compared to pure PVC.
| Property | Pure PVC | PVC + Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 230 |
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-methoxyphenyl derivative (375.49 g/mol) is heavier than the phenyl analog (345.46 g/mol) due to the methoxy group’s additional oxygen atom .
- The 3-methylphenyl analog (359.49 g/mol) is lighter than the 3,4-dimethylphenyl variant (373.53 g/mol), reflecting incremental increases with alkyl groups .
The phenyl-substituted compound (CAS 892289-95-1) remains available from Hairui Chemical, though purity data are unspecified .
Applications and Synthesis :
- Analogs like tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate are used in cross-coupling reactions for pharmaceutical intermediates .
- Spirocyclic systems are employed in experimental phasing for macromolecular crystallography, leveraging their rigidity (e.g., SHELX software applications) .
Safety and Storage: Limited data are available for most compounds, though the 4-methoxyphenyl derivative’s Material Safety Data Sheet (MSDS) is accessible via AA BLOCKS, Inc. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
